Lucitanib

Catalog No.
S548004
CAS No.
1058137-23-7
M.F
C26H25N3O4
M. Wt
443.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucitanib

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Description

The exact mass of the compound Lucitanib is 443.18451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lucitanib is a small-molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of cell-surface proteins involved in various cellular processes, including cell proliferation, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [].

Inhibiting Tumor Growth and Angiogenesis

Lucitanib functions by blocking the activity of FGFRs, thereby hindering the signals that promote cancer cell growth and division. Additionally, it disrupts the formation of new blood vessels that tumors require for their growth and spread (angiogenesis) []. This dual action makes Lucitanib a potential therapeutic strategy for various cancers.

Preclinical Studies and Identification of Biomarkers

Preclinical studies using cell lines and animal models have shown promising results for Lucitanib in inhibiting tumor growth in different cancer types []. These studies also aim to identify biomarkers that can predict which patients might respond best to Lucitanib therapy. Biomarkers are biological molecules that can indicate the presence or severity of a disease or a patient's response to treatment [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

443.18451

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PP449XA4BH

Pharmacology

Lucitanib is a novel dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with antiangiogenic activity. Lucitanib inhibits VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nM range, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and FGFRs belong to the family of receptor tyrosine kinases that may be upregulated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Other CAS

1058137-23-7

Wikipedia

E-3810
Lucitani

Dates

Modify: 2023-08-15
1: Colzani M, Noberini R, Romanenghi M, Colella G, Pasi M, Fancelli D, Varasi M, Minucci S, Bonaldi T. Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810. Mol Cell Proteomics. 2014 Jun;13(6):1495-509. doi: 10.1074/mcp.M113.034173. Epub 2014 Apr 2. PubMed PMID: 24696502; PubMed Central PMCID: PMC4047469.
2: Zangarini M, Ceriani L, Bello E, Damia G, Cereda R, Camboni MG, Zucchetti M. HPLC-MS/MS method for quantitative determination of the novel dual inhibitor of FGF and VEGF receptors E-3810 in tumor tissues from xenograft mice and human biopsies. J Mass Spectrom. 2014 Jan;49(1):19-26. doi: 10.1002/jms.3305. PubMed PMID: 24446259.
3: Bello E, Taraboletti G, Colella G, Zucchetti M, Forestieri D, Licandro SA, Berndt A, Richter P, D'Incalci M, Cavalletti E, Giavazzi R, Camboni G, Damia G. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Mol Cancer Ther. 2013 Feb;12(2):131-40. doi: 10.1158/1535-7163.MCT-12-0275-T. Epub 2012 Dec 27. PubMed PMID: 23270924.
4: Damia G, Colella G, Camboni G, D'Incalci M. Is PDGFR an important target for E-3810? J Cell Mol Med. 2012 Nov;16(11):2838-9. doi: 10.1111/j.1582-4934.2012.01601.x. PubMed PMID: 22805298.
5: Sala F, Bagnati R, Livi V, Cereda R, D'Incalci M, Zucchetti M. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of the novel inhibitor of angiogenesis E-3810 in human plasma and its application in a clinical pharmacokinetic study. J Mass Spectrom. 2011 Oct;46(10):1039-45. doi: 10.1002/jms.1985. PubMed PMID: 22012670.
6: Bello E, Colella G, Scarlato V, Oliva P, Berndt A, Valbusa G, Serra SC, D'Incalci M, Cavalletti E, Giavazzi R, Damia G, Camboni G. E-3810 is a potent dual inhibitor of VEGFR and FGFR that exerts antitumor activity in multiple preclinical models. Cancer Res. 2011 Feb 15;71(4):1396-405. doi: 10.1158/0008-5472.CAN-10-2700. Epub 2011 Jan 6. PubMed PMID: 21212416.
7: Kawai T, Ikeda H, Harada Y, Saitou T. [Changes in the rat stomach after long-term administration of proton pump inhibitors (AG-1749 and E-3810)]. Nihon Rinsho. 1992 Jan;50(1):188-93. Japanese. PubMed PMID: 1311785.

Explore Compound Types